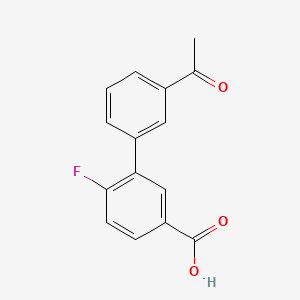

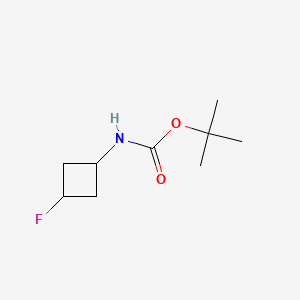

3-(3-Acetylphenyl)-4-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3-Acetylphenyl)-4-fluorobenzoic acid” likely refers to a compound that contains a fluorobenzoic acid group attached to an acetylphenyl group. This compound could potentially have applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Synthesis Analysis

While specific synthesis methods for “3-(3-Acetylphenyl)-4-fluorobenzoic acid” are not available, similar compounds are often synthesized through methods such as phosgenation, where amines are treated with phosgene . Another common method involves the formation of dithiocarbamate salts with carbon disulfide under basic conditions .Molecular Structure Analysis

The molecular structure of “3-(3-Acetylphenyl)-4-fluorobenzoic acid” would likely include a benzene ring (from the phenyl group), an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group), and a fluorobenzoic acid group (a benzene ring with a fluorine atom and a carboxylic acid group) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Acetylphenyl)-4-fluorobenzoic acid” would depend on its specific molecular structure. For instance, the presence of the fluorine atom could influence its reactivity and the presence of the carboxylic acid group could influence its solubility .Applications De Recherche Scientifique

Synthesis and Biological Activities

Various derivatives of 4-fluorobenzoic acid have been synthesized, demonstrating significant biological activities. For instance, compounds derived from 4-fluorobenzoic acid have shown antifungal, anti-inflammatory, cytotoxic, and antioxidant activities. One particular study highlighted the synthesis of hydrazide-hydrazones and their corresponding oxadiazoles, which displayed potent inhibitory activities against Candida pathogens and certain plant pathogenic fungi. Moreover, derivatives also showed strong inhibition of NF-κB-dependent transcription and intracellular ROS generation, indicating their potential for therapeutic applications (Koçyiğit-Kaymakçıoğlu et al., 2012).

Chemical Synthesis and Material Science

In material science, derivatives of 4-fluorobenzoic acid have been utilized to improve the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a common material used in organic electronics. The modification with 4-fluorobenzoic acid derivatives led to significant improvements in conductivity, offering a promising approach for the development of high-efficiency, ITO-free organic solar cells (Tan et al., 2016).

Medicinal Chemistry

Derivatives of 4-fluorobenzoic acid have been synthesized for their potential antituberculosis activity. A study on the antimycobacterial activity of these derivatives toward Mycobacterium tuberculosis H37Rv showed promising results, with specific compounds exhibiting high inhibitory activity. This indicates the potential of 4-fluorobenzoic acid derivatives in developing new antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Organic Synthesis Intermediates

Mécanisme D'action

The mechanism of action would depend on the specific application of “3-(3-Acetylphenyl)-4-fluorobenzoic acid”. For instance, if used as a pharmaceutical, its mechanism of action would depend on the biological target. If used in materials science, its properties could be influenced by its molecular structure .

Orientations Futures

Propriétés

IUPAC Name |

3-(3-acetylphenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-8-12(15(18)19)5-6-14(13)16/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEJUUKQAVSEOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689741 |

Source

|

| Record name | 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261991-51-8 |

Source

|

| Record name | 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

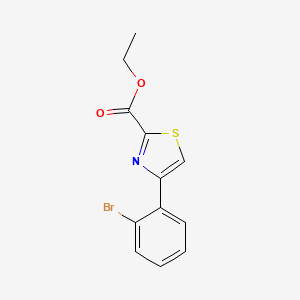

![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)

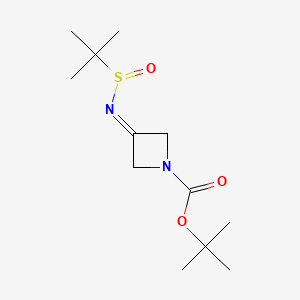

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)